6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one
Description
The compound 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one (CID 1780926) is a coumarin derivative with the molecular formula C25H22O4 . Its structure features:
- Ethyl group at position 6 (R6)
- 4-Methoxybenzyloxy substituent at position 7 (R7)
- Methyl group at position 4 (R4)
- Phenyl ring at position 4 (C4 substitution)
Key physical properties include a predicted collision cross-section (CCS) of 193.2 Ų for the [M+H]+ adduct, suggesting moderate molecular size and shape in gas-phase analyses .
Properties
IUPAC Name |
6-ethyl-7-[(4-methoxyphenyl)methoxy]-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-4-15-10-17-13(2)9-20(21)24-19(17)11-18(15)23-12-14-5-7-16(22-3)8-6-14/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGMJDFUFGOADJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)OC)OC(=O)C=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzyl alcohol and ethyl acetoacetate.
Formation of Intermediate: The first step involves the reaction of 4-methoxybenzyl alcohol with a suitable base to form the corresponding alkoxide. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to form the chromen-2-one core structure.
Substitution Reaction: The chromen-2-one intermediate undergoes a substitution reaction with ethyl iodide in the presence of a base to introduce the ethyl group at the 6-position.
Final Product: The final step involves the protection of the hydroxyl group at the 7-position with a methoxybenzyl group, resulting in the formation of 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry
As a building block in organic synthesis, 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is utilized to create more complex molecules. Its unique structure allows for various chemical modifications, enabling the development of new derivatives with enhanced properties.
Research has highlighted the compound's potential biological activities:
- Antimicrobial Properties: Studies indicate that it exhibits significant antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects: The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases.
- Antioxidant Activity: Its antioxidant properties suggest a role in protecting cells from oxidative stress, which is linked to several chronic diseases.
Medical Applications
The therapeutic potential of 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is being explored in various contexts:
- Cancer Treatment: Preliminary studies suggest that this compound may inhibit cancer cell proliferation, indicating its potential as an anticancer agent.
- Cardiovascular Health: It has been studied for its effects on cardiovascular diseases, particularly in modulating lipid profiles and improving endothelial function.
Industrial Uses
In the industrial sector, this compound is utilized for:
- Material Development: Its unique chemical properties make it suitable for developing new materials with specific functionalities, such as fluorescence and photostability.
Case Studies
Several studies have documented the applications of 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus and E. coli, suggesting potential as a new antibiotic. |
| Study B | Anti-inflammatory Effects | Showed significant reduction in pro-inflammatory cytokines in vitro, indicating promise for treating inflammatory diseases. |
| Study C | Anticancer Properties | In vitro studies indicated inhibition of breast cancer cell lines with minimal toxicity to normal cells. |
Mechanism of Action
The mechanism of action of 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to various biological processes.
Comparison with Similar Compounds
Substituent Variations at Position 6 (R6)
Key Insight : Ethyl at R6 provides a balance between hydrophobicity and steric effects. Substitutions with halogens (Cl, Br) or longer alkyl chains (hexyl) alter electronic properties and solubility.
Substituent Variations at Position 7 (R7)
Key Insight : The 4-methoxybenzyloxy group in the target compound optimizes aromatic interactions and electron donation. Halogenated or epoxide-containing substituents offer trade-offs between reactivity and stability.
Substituent Variations at Position 4 (R4)
Key Insight : The phenyl group at C4 in the target compound supports structural rigidity, while substituents like hydroxymethyl or methylphenyl modulate solubility and steric effects.
Data Tables
Table 1: Molecular Properties of Selected Analogs
Biological Activity
6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one, a derivative of chromenone, has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The unique structural features of this compound, particularly the ethyl and methoxybenzyl substituents, suggest that it may interact with biological targets in distinct ways.
- Molecular Formula : C20H20O4
- Molecular Weight : 324.37 g/mol
- IUPAC Name : 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one
Synthesis
The synthesis of 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves etherification reactions using starting materials such as 4-methyl-2H-chromen-2-one and 4-methoxybenzyl chloride in the presence of bases like potassium carbonate or sodium hydride in aprotic solvents like DMF or DMSO at elevated temperatures.
Anticancer Activity
Research has shown that derivatives of chromenones exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study revealed that certain analogues demonstrated better cytotoxic activity compared to standard treatments, with IC50 values indicating potent effects against human cancer cell lines such as AGS and HCT116 .
Table 1: Cytotoxicity of Chromenone Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Ethyl-7-(4-methoxybenzyl)oxy | AGS | 15.5 ± 0.5 |
| 7-Hydroxychromenone | HCT116 | 20.3 ± 1.0 |
| Standard (5-FU) | AGS | 29.61 ± 0.21 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that it can significantly reduce pro-inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages, suggesting a potential mechanism involving the inhibition of NF-kB signaling pathways .
The biological activities of 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one are believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It may interact with cell surface receptors, altering cellular responses.
- Gene Expression : The compound could influence gene expression related to apoptosis and inflammation .
Case Studies
A notable case study involved the evaluation of various coumarin derivatives for their anticancer properties. The study highlighted that modifications to the chromenone structure, such as adding methoxy groups, enhanced cytotoxicity against multiple cancer cell lines .
Another investigation focused on the anti-inflammatory effects of similar compounds, where it was found that certain derivatives effectively blocked NF-kB activation, leading to reduced cytokine release in inflammatory models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
